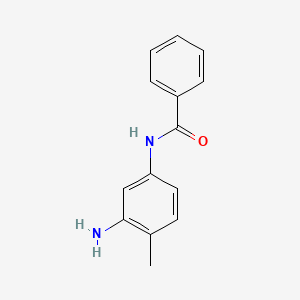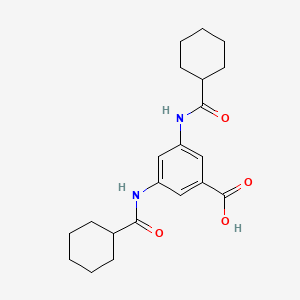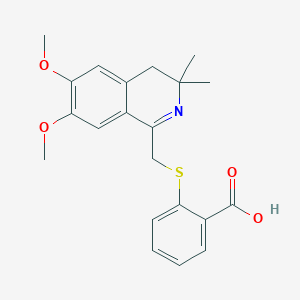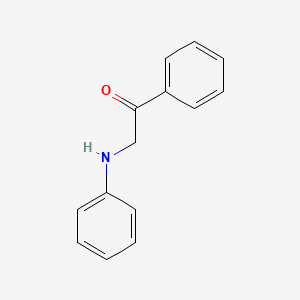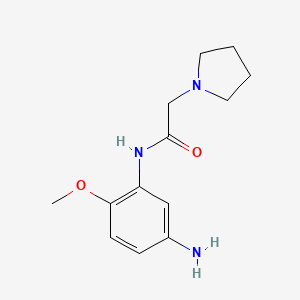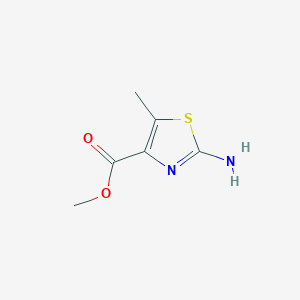![molecular formula C12H9NO5S B1299485 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid CAS No. 123021-85-2](/img/structure/B1299485.png)
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid (abbreviated as 2-TPA) is a synthetic organic compound that has been studied for various scientific applications. It is a derivative of thiazolidine and is used in laboratory experiments as a reagent, inhibitor, and catalyst. 2-TPA is also used in various biochemical and physiological experiments.
Applications De Recherche Scientifique
Sorption to Soil and Organic Matter
Research indicates that the sorption of phenoxy herbicides, including compounds similar to 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid, can be significantly influenced by soil parameters such as pH, organic carbon content, and iron oxides. Studies have found that soil organic matter and iron oxides are particularly relevant sorbents for phenoxy herbicides. This information is crucial for understanding the environmental behavior and remediation strategies for such compounds (Werner, Garratt, & Pigott, 2012).
Transformation in Aquatic Environments
Phenoxy acids, structurally related to this compound, undergo various transformations in aquatic environments. They are highly soluble in water and can be effectively reduced in concentration through hydrolysis, biodegradation, and photodegradation, with microbial decomposition playing a key role. This has implications for the treatment of water contaminated with such compounds and for understanding their environmental fate (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment
The pesticide production industry, which utilizes chemicals similar to this compound, produces wastewater that can be effectively treated using biological processes and granular activated carbon. These methods have been shown to remove a significant percentage of such compounds, potentially creating a high-quality effluent. This highlights the importance of effective treatment processes for industrial wastewater containing complex organic compounds (Goodwin, Carra, Campo, & Soares, 2018).
Antioxidant, Antimicrobial, and Antitumor Activities
Compounds like chlorogenic acid and its derivatives, which share a common structural motif with this compound, exhibit a wide range of biological activities. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. Such properties make these compounds attractive for pharmaceutical applications and as natural additives in food to promote health and prevent diseases (Naveed et al., 2018).
Environmental Persistence and Degradation
The environmental persistence and degradation mechanisms of phenoxy acids and related compounds are critical areas of study. Understanding how these compounds degrade or persist in various environments is essential for assessing their long-term environmental impacts and for developing strategies to mitigate their presence in water and soil. Research into their biodegradability, the efficiency of advanced oxidation processes for their removal, and the potential for forming stable degradation products is ongoing, with implications for environmental protection and sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Orientations Futures
The future directions for this compound could involve the design and development of new pharmaceutical compounds . From a biological and industrial point of view, this could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Propriétés
IUPAC Name |
2-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCOLGPDOYHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123021-85-2 |
Source


|
| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

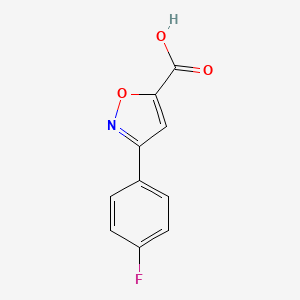



![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)
